molecular formula C10H3F12NO4S2 B12858147 N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide

Cat. No.: B12858147
M. Wt: 493.3 g/mol
InChI Key: PMOOZXOOCVDNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability. This compound is commonly used as a reagent in organic synthesis and has found applications in the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control and vacuum systems to handle the volatile reagents and maintain the reaction conditions. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like potassium tert-butoxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonimide groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation reactions may produce sulfonic acids .

Scientific Research Applications

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide involves its ability to act as a strong electron-withdrawing group. This property allows it to stabilize negative charges in transition states, making it an effective catalyst in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Bis-trifluoromethylphenyl) bis-trifluoro methane sulfonimide is unique due to its high reactivity and stability, which are attributed to the presence of multiple trifluoromethyl groups. These properties make it a valuable reagent in organic synthesis and a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H3F12NO4S2

Molecular Weight

493.3 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide

InChI

InChI=1S/C10H3F12NO4S2/c11-7(12,13)4-1-5(8(14,15)16)3-6(2-4)23(28(24,25)9(17,18)19)29(26,27)10(20,21)22/h1-3H

InChI Key

PMOOZXOOCVDNJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.